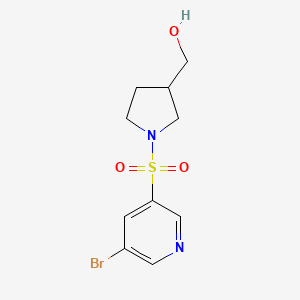

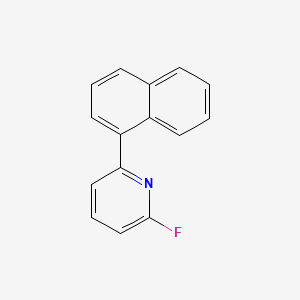

![molecular formula C17H21NO3 B596270 Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-18-5](/img/structure/B596270.png)

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

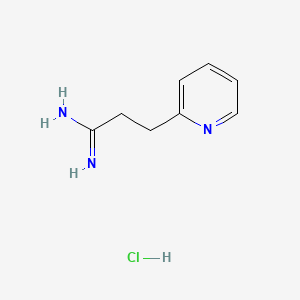

“Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the formula C17H21NO3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves multi-step reactions . One method involves three steps:- A reaction with a zinc/copper couple in diethyl ether and 1,2-dimethoxyethane at 0°C for 19.5 hours .

- A reaction with zinc and ammonium chloride in methanol at 20°C .

- A reaction with potassium tert-butyrate in tetrahydrofuran and tert-butyl alcohol at -78 to 20°C in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro ring system . The exact linear structure formula and InChI Key are not provided .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with zinc/copper couple, zinc and ammonium chloride, and potassium tert-butyrate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.35 . Other physical and chemical properties such as boiling point, density, and melting point are not provided .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic Compounds : A study by Gurry, McArdle, and Aldabbagh (2015) detailed a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work highlights the importance of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, in creating complex molecular structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).

Anticonvulsant Activity Studies : Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. They found several substituted benzyloxy compounds with comparable or better activity than the parent analog (Farrar et al., 1993).

Dopamine Agonist Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. They discovered that while these compounds didn’t show central nervous system activity, one of the analogs exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

Synthesis of Novel Derivatives for GPR119 Agonists : Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds, particularly compound 54g, showed potent agonist activity and a favorable pharmacokinetic profile, suggesting potential for therapeutic use (Matsuda et al., 2018).

Copper-Catalyzed Trifluoromethylation : Han, Liu, and Wang (2014) demonstrated a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This method offers a new approach to synthesizing CF3-containing compounds with potential applications in medicinal chemistry (Han, Liu, & Wang, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQGOZJIZFOTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

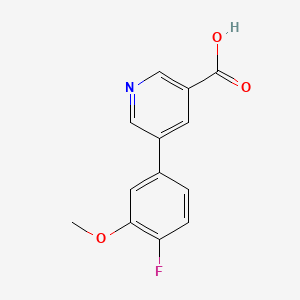

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)